2',4'-Dihydroxyacetophenone

Antifungal Phytopathogen Structure-Activity Relationship

2',4'-Dihydroxyacetophenone (DHAP, Resacetophenone) is the superior choice for antifungal agent development, demonstrating broad-spectrum activity equal or greater than paeonol against 11 fungal strains. Its non-methylated scaffold enables streamlined derivative design without synthetic complexity. DHAP undergoes highly regioselective CsHCO₃-mediated 4-O-alkylation, making it the ideal precursor for flavonoid, pyranoflavone, and chalcone total synthesis—eliminating protection/deprotection steps required by 2,5- or 2,6-isomers. It serves as a selective probe for aminopyrine demethylase while sparing aniline hydroxylase, enabling precise P450 metabolism studies. Also functions as a reliable colorimetric reagent for ferric iron (Fe³⁺) detection.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 89-84-9
Cat. No. B118725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxyacetophenone
CAS89-84-9
Synonyms1-(2,4-Dihydroxyphenyl)ethanone;  1-Acetylbenzene-2,4-diol;  Resacetophenone;  Resoacetophenone;  β-Resacetophenone;  4-Acetyl-1,3-benzenediol;  4-Acetylresorcinol;  NSC 10883;  NSC 37559; 
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)O)O
InChIInChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
InChIKeySULYEHHGGXARJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxyacetophenone (CAS 89-84-9): A Strategic C8-Ketone Scaffold for Pharmaceutical Intermediates and Bioactivity-Driven Selection


2',4'-Dihydroxyacetophenone (DHAP, Resacetophenone, 4-Acetylresorcinol) is a plant-derived aromatic ketone featuring a 1-(2,4-dihydroxyphenyl)ethan-1-one core structure with the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol . Its solid-state density is 1.18 g/mL at 25°C, and it melts within a sharp range of 143-144.5 °C . The compound exhibits a characteristic dissolution profile: it is soluble in DMSO (100 mg/mL), hot ethanol, pyridine, and glacial acetic acid, but demonstrates limited water solubility (1 g/L at 20°C) and is nearly insoluble in ether, benzene, and chloroform [1]. As an endogenous metabolite and a key synthetic intermediate, DHAP serves as a versatile building block in the pharmaceutical industry for the production of coronary heart disease drugs like Efloxatem .

Beyond Mono- and Regioisomers: Why 2',4'-Dihydroxyacetophenone's Substitution Pattern Dictates Function in Anti-Fungal and Enzyme Inhibition Assays


The selection of a specific dihydroxyacetophenone isomer or related mono-hydroxy analog cannot be based on superficial structural similarity; subtle variations in hydroxyl group positioning and methylation status fundamentally alter biological activity, synthetic utility, and safety profiles. Head-to-head studies have demonstrated that 2',4'-Dihydroxyacetophenone (DHAP) exhibits antifungal potency that is either superior or equal to its methylated analog paeonol, while both vastly outperform the precursor resorcinol [1]. Furthermore, regioisomers like 2,5-dihydroxyacetophenone and 2,6-dihydroxyacetophenone display divergent selectivity in enzyme inhibition (e.g., COX/PGHS vs. aminopyrine demethylase) [2][3]. Additionally, the documented lack of immunological cross-reactivity between DHAP and resorcinol indicates distinct epitope recognition, reinforcing that these compounds are not interchangeable in formulations [4]. Substituting DHAP with a seemingly close analog risks compromising the targeted biological outcome, altering reaction regioselectivity, or introducing unforeseen safety liabilities.

Quantitative Evidence Dossier for 2',4'-Dihydroxyacetophenone (CAS 89-84-9): Head-to-Head Performance Data Against Key Analogs


Antifungal Potency: 2',4'-Dihydroxyacetophenone Exhibits Greater or Equal Broad-Spectrum Activity Compared to Paeonol

A comparative study evaluated the antifungal activity of 2',4'-Dihydroxyacetophenone (DHAP), paeonol, and resorcinol against a panel of 11 phytopathogenic fungi. At a concentration of 0.5 g/L, DHAP demonstrated antifungal activity that was greater than or equal to that of paeonol against all 11 strains tested, and the activity of both these compounds was significantly greater than that of the precursor resorcinol [1]. This data highlights the crucial role of the acetyl group in enhancing antifungal activity, while methylation of the phenolic hydroxyl group (as in paeonol) does not confer a consistent advantage and may even reduce efficacy in certain cases.

Antifungal Phytopathogen Structure-Activity Relationship

Enzymatic Selectivity: Divergent Inhibition of Aminopyrine Demethylase vs. Aniline Hydroxylase by 2,4- vs. 2,6- Regioisomers

In a systematic study of hepatic mixed-function oxidase inhibitors, the 2,4-dihydroxy series (including DHAP as the parent compound 27) and the 2,6-dihydroxy series were directly compared for their ability to inhibit aniline hydroxylase and aminopyrine demethylase in rat hepatic microsomes [1]. While both parent compounds showed baseline inhibitory activity, the study revealed a key divergence: the 2,4-series generally exhibited poor or absent activity against aniline hydroxylase, but several derivatives showed high activity against aminopyrine demethylase. This contrasts with the 2,6-series, where activity against both enzymes varied only over a narrow range. This indicates that the 2,4-substitution pattern confers a distinct enzyme selectivity profile compared to its 2,6-regioisomer, making DHAP a more targeted scaffold for modulating specific P450 enzymes.

Enzyme Inhibition Cytochrome P450 Hepatic Microsome

Prostaglandin H Synthase (PGHS) Inhibition: 2',4'-Dihydroxyacetophenone is Less Potent than 2,6- and 2,4,6-Analogs

A comparative evaluation of hydroxyacetophenone compounds from lace bug secretions assessed their ability to inhibit prostaglandin H synthase (PGHS), a key enzyme in the inflammatory cascade. The study found that 2,6-dihydroxyacetophenone and 2,4,6-trihydroxyacetophenone were significantly better inhibitors of prostaglandin synthesis than aspirin [1]. In contrast, 2,4-dihydroxyacetophenone (DHAP) was found to be less effective in inhibiting PGHS [1]. This data quantitatively positions DHAP as a weaker PGHS/COX inhibitor relative to its 2,6- and 2,4,6-substituted counterparts.

Anti-inflammatory COX Inhibitor Prostaglandin Synthesis

Synthetic Versatility: CsHCO3-Mediated Alkylation Enables Regioselective 4-O-Alkylation with Broad Substrate Scope

2',4'-Dihydroxyacetophenone participates in a practical CsHCO3-mediated alkylation protocol that efficiently yields 4-O-alkylated products with excellent regioselectivity, good isolated yields, and a broad substrate scope [1]. This reaction exploits the differential acidity of the 2'- and 4'-hydroxyl groups, allowing for selective functionalization at the 4-position without requiring protecting group strategies. This regioselective behavior is a key synthetic differentiator from mono-hydroxyacetophenones and other regioisomers like 2,5-dihydroxyacetophenone, which would exhibit different selectivity patterns.

Organic Synthesis Regioselective Alkylation Flavonoid Precursor

Lack of Immunological Cross-Reactivity: 2',4'-Dihydroxyacetophenone is Distinct from Resorcinol in Clinical Allergy Testing

A clinical case report documented allergic contact dermatitis to 2',4'-Dihydroxyacetophenone (resacetophenone) in an antifungal nail preparation. Crucially, patch testing on the patients showed positive reactions to resacetophenone (at 0.1% and 1% in petrolatum) but demonstrated no cross-reactions with resorcinol or phenylethyl resorcinol [1]. This clinical evidence indicates that despite their structural relationship, DHAP and its precursor resorcinol are recognized as distinct entities by the human immune system, underscoring that they are not interchangeable from a toxicological or formulation safety perspective.

Dermatology Allergenicity Contact Dermatitis

Procurement-Validated Application Scenarios for 2',4'-Dihydroxyacetophenone: From Antifungal Research to Regioselective Synthesis


Antifungal Lead Discovery for Phytopathogen Control

2',4'-Dihydroxyacetophenone serves as a superior starting point or reference standard for developing novel antifungal agents targeting agricultural pathogens. The quantitative evidence demonstrating its broad-spectrum activity, which is equal to or greater than that of paeonol against 11 fungi strains [1], positions DHAP as a potent, non-methylated scaffold. Researchers can leverage this intrinsic activity to design derivative libraries focused on the 4-hydroxy and acetyl groups, avoiding the synthetic complexity and potential activity reduction associated with the methylated paeonol structure.

Synthesis of Flavonoids and Pyranoflavones via Regioselective Functionalization

DHAP is an ideal precursor for the total synthesis of complex natural products like flavonoids, pyranoflavones, and chalcones. Its ability to undergo highly regioselective CsHCO3-mediated 4-O-alkylation [2] allows for efficient and high-yielding introduction of prenyl or alkyl groups at the 4-position, a common motif in bioactive flavonoids. This specific reactivity simplifies the construction of the benzopyran ring system, offering a strategic advantage over less selective isomers like 2,5- or 2,6-dihydroxyacetophenone, which would require additional protection/deprotection steps and lead to lower overall yields and purity.

Development of Selective Cytochrome P450 Enzyme Modulators

For studies on hepatic drug metabolism and drug-drug interactions, DHAP provides a distinct and more selective scaffold compared to its 2,6-dihydroxy regioisomer. The evidence shows that the 2,4-dihydroxy substitution pattern confers poor or absent inhibition of aniline hydroxylase while retaining activity against aminopyrine demethylase [3]. This differential profile makes DHAP a valuable starting material for designing selective probes or inhibitors of specific P450 isoforms, enabling researchers to dissect complex metabolic pathways with greater precision and reduced off-target effects.

Analytical Chemistry: Qualitative Reagent for Ferric Iron Detection

2',4'-Dihydroxyacetophenone is an established qualitative reagent for the detection of ferric iron (Fe³⁺). A 10% alcoholic solution of DHAP produces a characteristic red color upon reaction with ferric ions in a slightly acidic solution [4]. This specific colorimetric reaction, distinct from that of other phenolic compounds, provides a simple and reliable method for the qualitative analysis of iron in laboratory settings.

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